3-Chloro-5-formylpicolinonitrile
Description
3-Chloro-5-formylpicolinonitrile is a pyridine derivative featuring a chlorine atom at position 3, a formyl group at position 5, and a nitrile group at position 2. Its molecular formula is C₇H₃ClN₂O, with a molecular weight of 166.5 g/mol. The compound’s structure combines electron-withdrawing groups (Cl, CN, CHO), making it a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals. The nitrile and aldehyde functionalities enable diverse reactions, such as nucleophilic additions, condensations, and cyclizations.
Properties
Molecular Formula |
C7H3ClN2O |
|---|---|
Molecular Weight |
166.56 g/mol |
IUPAC Name |
3-chloro-5-formylpyridine-2-carbonitrile |
InChI |
InChI=1S/C7H3ClN2O/c8-6-1-5(4-11)3-10-7(6)2-9/h1,3-4H |
InChI Key |
XOQSRKKAUPXGHF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1Cl)C#N)C=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares 3-Chloro-5-formylpicolinonitrile with structurally related pyridine derivatives:
3-Amino-5-chloropicolinonitrile (C₆H₄ClN₃)
- Key Features: The amino group at position 3 enhances nucleophilicity, enabling reactions like acylation or diazotization.
- Applications : Used in agrochemical synthesis, where the amine can form imine or urea derivatives .
Methyl 3-chloro-5-formylpicolinate (C₈H₆ClNO₃)
- Key Features : The methyl ester at position 2 allows hydrolysis to carboxylic acids, while the aldehyde supports condensation reactions.
- Applications : Serves as a precursor for carboxylate-containing pharmaceuticals or polymers .
3-Chloro-5-(trifluoromethyl)picolinonitrile (C₇H₂ClF₃N₂)
- Key Features : The trifluoromethyl group increases metabolic stability and lipophilicity.
- Applications : Widely used in drug development for its resistance to oxidative degradation .
3-Chloro-5-(dioxaborolan-2-yl)picolinonitrile (C₁₂H₁₄BClN₂O₂)
- Key Features : The boronate ester facilitates Suzuki-Miyaura cross-coupling reactions.
- Applications : Critical in synthesizing biaryl structures for pharmaceuticals and materials science .
Physical and Electronic Properties
- Solubility :
- Stability :
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